molecular formula C16H13N3OS B2897811 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2897811
M. Wt: 295.4 g/mol
InChI Key: AKKYTLCZDDZBHD-UHFFFAOYSA-N
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Description

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a 5-phenyl-1,3,4-thiadiazole ring system. This structure places it within a class of molecules that have demonstrated significant potential in medicinal chemistry research, particularly in the field of oncology. Compounds based on the 1,3,4-thiadiazole scaffold are frequently investigated for their diverse biological activities, which include antimicrobial, anti-inflammatory, and especially anticancer properties . Research Applications and Value The primary research value of this compound lies in its potential as a lead structure for the development of novel anticancer therapeutics. The 1,3,4-thiadiazole core is a recognized pharmacophore, and its incorporation into molecules is a common strategy to confer biological activity. Research on closely related analogs has shown that such compounds can exhibit potent and selective inhibitory effects on the proliferation of HER-2 positive breast cancer cells (e.g., SK-Br-3) , suggesting a possible mechanism of action involving the inhibition of the HER-2 (ErbB2) signaling pathway, a critical target in oncology . Other studies indicate that 1,3,4-thiadiazole derivatives can act via inhibition of tyrosine kinase enzymes or induction of apoptosis in cancer cells . Handling and Compliance This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Properties

IUPAC Name

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYTLCZDDZBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3OSC_{15}H_{13}N_{3}OS, with a molecular weight of approximately 296.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃OS
Molecular Weight296.35 g/mol
Melting PointNot available
LogP4.468

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with appropriate amine derivatives. This process can be optimized through various methods including solvent-free reactions or using microwave-assisted techniques to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazoles have shown enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) when modified with lipophilic groups . The incorporation of a piperazine ring has been noted to improve bioactivity significantly.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL . The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various thiadiazole-based compounds and evaluated their biological activities. Among them, derivatives incorporating the thiadiazole moiety exhibited significant cytotoxicity against cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized benzamide derivatives containing thiadiazole rings. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Research indicates that compounds with thiadiazole moieties exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Synthesis and Testing : A study synthesized several thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer drugs .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This apoptotic effect was linked to the structural features of the thiadiazole ring .

Other Biological Activities

Beyond anticancer properties, compounds similar to this compound have been investigated for their antimicrobial and anti-inflammatory activities. The presence of the thiadiazole ring often contributes to these biological effects by interacting with various biological targets.

Pharmaceutical Development

The compound's unique structure makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways can lead to the design of drugs targeting specific diseases.

Cosmetic Formulations

Thiadiazole derivatives are also explored in cosmetic formulations due to their potential skin benefits. The compound may be incorporated into creams and lotions for its antioxidant properties, contributing to skin health and protection against oxidative stress .

Case Studies

Study Focus Findings
Study on Anticancer Properties Evaluated antiproliferative effectsDemonstrated significant inhibition of cancer cell growth
Research on Thiadiazole Derivatives Investigated biological activitiesFound antimicrobial and anti-inflammatory properties
Cosmetic Application Study Explored use in skin formulationsSuggested benefits for skin health through antioxidant activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromo-Substituted Derivatives
  • 2-Benzamido-5-Bromo-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide: Bromine substitution at position 5 significantly enhances bioactivity. This compound demonstrated 100% protection against mortality at 60 mg/kg in in vivo models, outperforming non-halogenated analogs. The electron-withdrawing nature of Br likely improves target binding .
  • The cyanomethyl group may enhance membrane permeability .
Heteroaromatic Substituents
  • However, its anticancer activity is moderate compared to brominated analogs .

Structural Isosteres: Thiadiazole vs. Oxadiazole

  • 4-Methyl-N-(2-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Phenyl)Benzamide (7d) : Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduces electron density, altering target specificity. This compound showed comparable synthetic yields (80%) but distinct spectral profiles (IR: 1671 cm⁻¹ for C=O) .

Pharmacophore Hybridization

  • N-(5-(4-Fluorobenzylthio)-1,3,4-Thiadiazol-2-yl)-4-Chlorobenzamide : Fluorine and chlorine substituents synergize for dual kinase inhibition (e.g., ITK kinase, IC₅₀ ~50,000 nM), though activity is lower than brominated counterparts .

Spectral and Physical Data

Compound Molecular Weight (g/mol) IR (C=O, cm⁻¹) Notable Substituents Biological Activity Source
Target Compound 337.42 1671–1682 4-Methylbenzamide, Phenyl Anticancer (Cell cycle arrest)
2-Bromo Analog 487.74 N/A Br, 2-Chlorophenyl 100% Mortality Protection
8a 414.49 1679, 1605 Acetylpyridine AChE Inhibition
7d (Oxadiazole) 356.40 1671 Oxadiazole, 4-Methyl Antifungal

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ or other catalysts . (ii) Amide coupling between the thiadiazole amine and 4-methylbenzoyl chloride using coupling agents like DCC or EDCI .
  • Purity Optimization : Monitor reactions via TLC, and purify intermediates via recrystallization (e.g., DMSO/water mixtures) . Final products should be characterized by HPLC (>95% purity) and NMR to confirm absence of unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm amide bond formation (δ ~10-12 ppm for NH in ¹H NMR) and aromatic/heterocyclic proton environments .
  • Mass Spectrometry : Use high-resolution MS (e.g., Waters Micro Mass ZQ 2000) to verify molecular ion peaks matching C₁₇H₁₄N₃OS (exact mass: 323.08 g/mol) .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the thiadiazole and benzamide moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations on the benzamide or thiadiazole rings influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :
  • Replace the 4-methyl group with electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Compare phenyl (5-phenyl) vs. fluorophenyl/heteroaryl substitutions on the thiadiazole ring for enhanced metabolic stability .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial PFOR enzymes or cancer-related kinases .

Q. How can contradictory data in biological assays be resolved?

  • Case Study : If a compound shows high in vitro antimicrobial activity but poor in vivo efficacy:
  • Solubility Analysis : Measure logP (e.g., shake-flask method) to assess hydrophobicity; modify with polar groups if logP >3 .
  • Plasma Stability Testing : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and address rapid clearance .

Q. What strategies improve yield in large-scale synthesis?

  • Process Optimization :
  • Replace traditional solvents (e.g., pyridine) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Optimize coupling reactions using microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side products .
  • Implement flow chemistry for thiadiazole ring formation to enhance reproducibility .

Methodological Challenges & Solutions

Q. How to address low reactivity in amide bond formation?

  • Catalytic Systems : Use HOBt/DMAP as additives to accelerate acylation of the thiadiazole amine .
  • Alternative Coupling Agents : Replace DCC with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents .

Q. What computational tools predict physicochemical properties?

  • Software :
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility, permeability, and CYP450 interactions .
  • DFT Calculations : Calculate HOMO-LUMO gaps (Gaussian 09) to correlate electronic properties with antimicrobial activity .

Data Interpretation Guidelines

Q. How to differentiate nonspecific cytotoxicity from target-specific effects?

  • Control Experiments :
  • Compare activity against isogenic cell lines (e.g., wild-type vs. kinase-deficient) .
  • Use enzyme inhibition assays (e.g., fluorogenic substrates for target validation) .

Q. What statistical models are appropriate for SAR datasets?

  • Machine Learning : Apply Random Forest or SVM models to correlate molecular descriptors (e.g., Morgan fingerprints) with bioactivity .
  • 3D-QSAR : Perform CoMFA/CoMSIA on aligned thiadiazole derivatives to guide rational design .

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